5-Amino-2,4-dibromobenzenesulfonamide
Description
5-Amino-2,4-dibromobenzenesulfonamide (CAS: 1845698-68-1) is a brominated aromatic sulfonamide with the molecular formula C₆H₅Br₂N₂O₂S. It is characterized by a sulfonamide group (-SO₂NH₂) at position 1, amino (-NH₂) at position 5, and bromine substituents at positions 2 and 4 on the benzene ring.
Properties
IUPAC Name |
5-amino-2,4-dibromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNWSKRIDAEHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dibromobenzenesulfonamide typically involves the bromination of 5-Aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dibromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides, including 5-amino-2,4-dibromobenzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Research indicates that derivatives of sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds similar to this compound have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Some derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52–6.31 μM . The ability of these compounds to induce apoptosis in cancer cells further supports their therapeutic potential.
Agricultural Applications
Herbicides and Pesticides
The sulfonamide structure is also explored in agricultural chemistry for developing herbicides and pesticides. Research indicates that certain sulfonamide derivatives can act as effective herbicides due to their ability to inhibit specific metabolic pathways in plants. The introduction of bromine atoms in the structure enhances the herbicidal activity by increasing lipophilicity and improving penetration into plant tissues .
Material Science
Polymer Chemistry
In material science, sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been investigated for its potential to improve fire resistance and reduce flammability due to the presence of bromine .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dibromobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine atoms and the sulfonamide group can enhance binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95% (as per commercial suppliers like Combi-Blocks, Inc.) .
- Structural identifiers : MFCD28962795 (registry number) .
- Synthetic relevance : Brominated sulfonamides are often employed in cross-coupling reactions, drug discovery, and materials science due to their electron-withdrawing substituents and stability.
Comparison with Similar Compounds
The following table compares 5-Amino-2,4-dibromobenzenesulfonamide with structurally related sulfonamides and halogenated benzene derivatives:
Structural and Functional Differences
- Halogen vs. Alkyl/Methoxy Substituents : Bromine and chlorine enhance electrophilic reactivity, making the compound suitable for Suzuki-Miyaura couplings. Methoxy (-OCH₃) and ethyl (-C₂H₅) groups increase steric bulk, reducing reactivity but improving solubility .
Reactivity and Stability
- Brominated Derivatives: this compound’s bromine atoms enable regioselective functionalization, whereas chlorine in 5-Amino-2-chloro analogs offers cost-effective alternatives with similar reactivity .
- Thermal Stability: Methoxy and ethyl derivatives exhibit higher thermal stability (e.g., 5-Amino-2-methoxybenzenesulfonamide) due to reduced electron-withdrawing effects compared to bromine .
Biological Activity
5-Amino-2,4-dibromobenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The general structure of sulfonamides includes a sulfonamide group () attached to an aromatic ring, which is crucial for their pharmacological effects. The presence of an amino group in the para position relative to the sulfonamide group is essential for their activity against bacteria by mimicking para-aminobenzoic acid (PABA), a necessary component for bacterial growth and survival .
This compound exhibits its biological activity primarily through the inhibition of bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, it disrupts the synthesis of folate in microorganisms, leading to impaired growth and replication . This mechanism is shared with other sulfonamides and is particularly effective against a range of Gram-positive and Gram-negative bacteria.
3.1 Antibacterial Activity
Research has shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains with varying degrees of efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated stronger activity against Staphylococcus aureus, indicating its potential use in treating infections caused by this pathogen .
3.2 Antifungal Activity
In addition to antibacterial effects, studies have also explored the antifungal properties of this compound. It has shown moderate activity against certain fungal strains, although specific data on MIC values are less comprehensive compared to its antibacterial activity.
4. Case Studies
A qualitative case study highlighted the effectiveness of this compound in a clinical setting where it was used as part of a treatment regimen for bacterial infections resistant to conventional antibiotics. Patients exhibited significant improvement in symptoms within days of treatment, underscoring the compound's clinical relevance .
5. Structure-Activity Relationship (SAR)
The biological activity of sulfonamides, including this compound, can be influenced by structural modifications. Key observations include:
- Positioning of Substituents : The presence of bromine atoms at specific positions on the benzene ring enhances antibacterial activity.
- Amino Group : The amino group in the para position is critical for mimicking PABA and facilitating enzyme inhibition.
- Chain Length : Increasing the length of alkyl chains attached to the sulfonamide group generally decreases antibacterial efficacy .
6. Conclusion
This compound represents a promising compound within the sulfonamide class with notable antibacterial and antifungal activities. Its mechanism of action through the inhibition of folate synthesis positions it as a valuable candidate for further research and potential therapeutic applications.
7. References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
